molecular formula C9H8FNO2 B1344800 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one CAS No. 1260796-58-4

6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one

Cat. No.: B1344800
CAS No.: 1260796-58-4
M. Wt: 181.16 g/mol
InChI Key: RUJLVTDBNLWGNZ-UHFFFAOYSA-N
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Description

6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one is a chemical compound with the molecular formula C9H8FNO2 and a molecular weight of 181.17 g/mol . This compound is part of the benzoxazinone family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the alkylation of potassium nitrophenoxides with a 2-bromoester, followed by reduction of the resulting nitro ethers using Fe/AcOH and Zn/NH4Cl . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

Common reagents used in these reactions include Fe/AcOH, Zn/NH4Cl, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. Due to the presence of the fluorine atom at the C-6 position, the compound exhibits unique biological activities, including phytotoxic effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with various enzymes and receptors.

Comparison with Similar Compounds

6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one can be compared with other similar compounds in the benzoxazinone family, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-fluoro-4-methyl-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c1-11-7-4-6(10)2-3-8(7)13-5-9(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJLVTDBNLWGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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